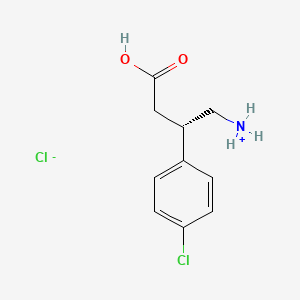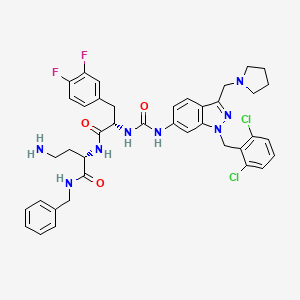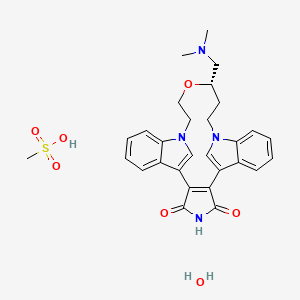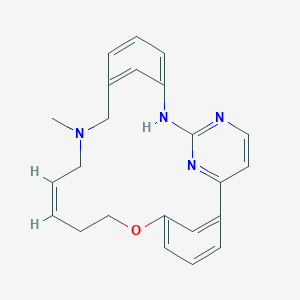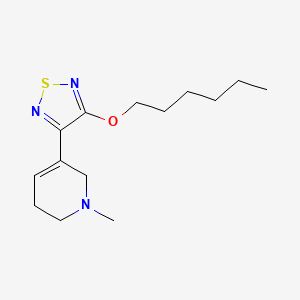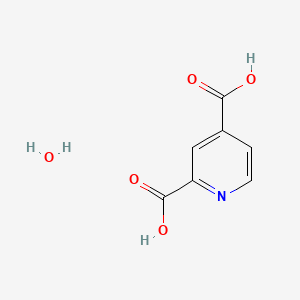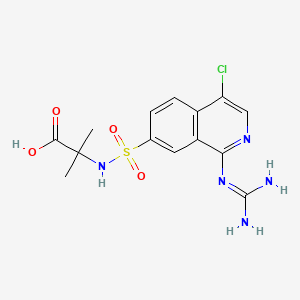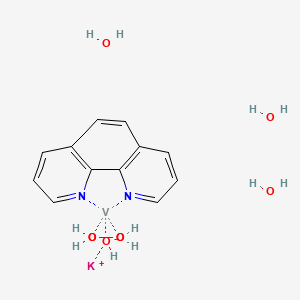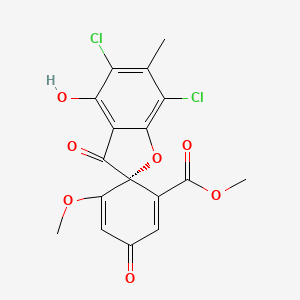
4-(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)quinoline
Overview
Description
4-(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a pyrazole ring and a pyridine ringThe unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development .
Mechanism of Action
Target of Action
Similar compounds such as 1h-pyrazolo[3,4-b]pyridines have been studied extensively and are known to interact with various biological targets
Mode of Action
The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces, which are common among heterocyclic compounds .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, including signal transduction, gene expression, and enzymatic activity .
Pharmacokinetics
The compound’s molecular weight (272.31 g/mol) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed in the body .
Result of Action
Similar compounds have been shown to modulate cellular processes such as cell proliferation, apoptosis, and differentiation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets
Biochemical Analysis
Biochemical Properties
4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The interaction between 4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events .
Cellular Effects
The effects of 4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death depending on the cellular context . Additionally, 4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, 4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, 4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline in laboratory settings can vary over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth in cancer models. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of various biomolecules. For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics . This inhibition can lead to changes in metabolic flux and alterations in the levels of specific metabolites.
Transport and Distribution
The transport and distribution of 4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which influences its intracellular localization and accumulation . Additionally, binding proteins can sequester 4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline in specific cellular compartments, affecting its bioavailability and activity.
Subcellular Localization
The subcellular localization of 4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline is a critical determinant of its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the nucleus, where it can interact with nuclear receptors and transcription factors to modulate gene expression . Additionally, 4-(3-Pyridin-3-yl-1h-pyrazol-4-yl)quinoline can accumulate in the mitochondria, influencing mitochondrial function and cellular energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)quinoline typically involves the condensation of a quinoline derivative with a pyrazole derivative. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or pyrazole derivatives.
Substitution: Formation of substituted quinoline or pyrazole derivatives with various functional groups.
Scientific Research Applications
4-(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anticancer, antiviral, or antimicrobial agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 4-(3-Pyridin-2-yl-1h-pyrazol-4-yl)quinoline
- 4-(3-Pyridin-4-yl-1h-pyrazol-4-yl)quinoline
- 4-(3-Pyridin-3-yl-1h-pyrazol-5-yl)quinoline
Comparison: 4-(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)quinoline is unique due to the specific positioning of the pyridine and pyrazole rings, which can influence its binding affinity and specificity towards biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for drug development .
Properties
IUPAC Name |
4-(5-pyridin-3-yl-1H-pyrazol-4-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4/c1-2-6-16-14(5-1)13(7-9-19-16)15-11-20-21-17(15)12-4-3-8-18-10-12/h1-11H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCUYJNCUIRZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398836 | |
| Record name | 4-[3-(Pyridin-3-yl)-(1H)-pyrazol-4-yl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849924-96-5 | |
| Record name | 4-[3-(Pyridin-3-yl)-(1H)-pyrazol-4-yl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


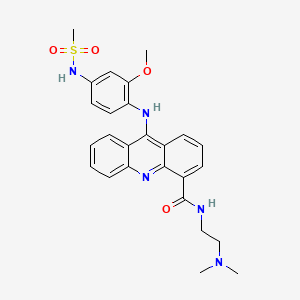
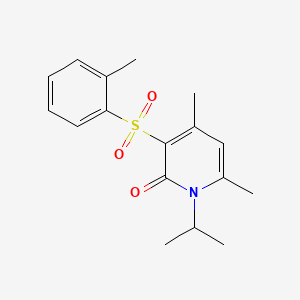
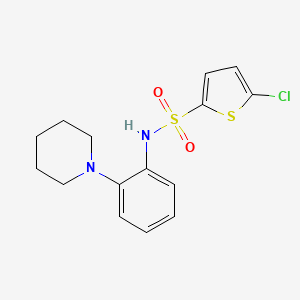
![6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1663073.png)
![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)
